molecular formula C12H13Cl2N3O B8154896 2,4-Dichloro-7-(tetrahydro-pyran-4-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidine

2,4-Dichloro-7-(tetrahydro-pyran-4-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B8154896
M. Wt: 286.15 g/mol
InChI Key: FHJVVDDVKYXDHR-UHFFFAOYSA-N
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Description

2,4-Dichloro-7-(tetrahydro-pyran-4-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a pyrrolo[2,3-d]pyrimidine core substituted with dichloro groups and a tetrahydro-pyran-4-ylmethyl moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-7-(tetrahydro-pyran-4-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrrolo[2,3-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of dichloro groups: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride can be employed to introduce the dichloro substituents.

    Attachment of the tetrahydro-pyran-4-ylmethyl group: This step often involves nucleophilic substitution reactions where the tetrahydro-pyran-4-ylmethyl group is introduced using suitable alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-7-(tetrahydro-pyran-4-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

2,4-Dichloro-7-(tetrahydro-pyran-4-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-7-(tetrahydro-pyran-4-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine: Lacks the tetrahydro-pyran-4-ylmethyl group, resulting in different chemical and biological properties.

    7-(Tetrahydro-pyran-4-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidine:

Uniqueness

2,4-Dichloro-7-(tetrahydro-pyran-4-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidine is unique due to the combination of dichloro and tetrahydro-pyran-4-ylmethyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,4-dichloro-7-(oxan-4-ylmethyl)pyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2N3O/c13-10-9-1-4-17(11(9)16-12(14)15-10)7-8-2-5-18-6-3-8/h1,4,8H,2-3,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHJVVDDVKYXDHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=CC3=C2N=C(N=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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